Home > Products > Screening Compounds P36263 > D3R/MOR antagonist 1
D3R/MOR antagonist 1 -

D3R/MOR antagonist 1

Catalog Number: EVT-12520137
CAS Number:
Molecular Formula: C22H27Cl2N3O
Molecular Weight: 420.4 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

D3R/MOR antagonist 1 is a novel compound designed to target both the dopamine D3 receptor (D3R) and the mu-opioid receptor (MOR). This dual-target approach aims to address conditions such as opioid use disorder by modulating the effects of opioids while simultaneously influencing dopaminergic pathways. The compound is classified as a bitopic ligand, which means it can bind to both receptors, potentially offering therapeutic benefits by mitigating the addictive properties of opioids while promoting dopaminergic activity.

Source and Classification

The development of D3R/MOR antagonist 1 stems from research focused on creating ligands that can interact with both the D3R and MOR. The classification of this compound falls under the category of bitopic ligands, which are characterized by their ability to engage multiple binding sites on their target receptors. This classification is crucial as it highlights the compound's potential to elicit distinct pharmacological effects through its dual-action mechanism .

Synthesis Analysis

Methods and Technical Details

The synthesis of D3R/MOR antagonist 1 involves several steps, starting with commercially available precursors. The initial phase includes N-alkylation reactions under basic conditions, leading to the formation of bivalent hybrids that incorporate both MOR agonist and D3R antagonist pharmacophores. The synthetic pathway is depicted in various schemes that outline key intermediates and final products.

  1. Initial Step: N-alkylation of 4-bromo-2,2-diphenylbutanenitrile with dimethylamine hydrochloride.
  2. Hydrolysis: The nitrile group undergoes hydrolysis in the presence of hydrobromic acid to yield an amino acid derivative.
  3. Amidation: Coupling reactions are performed using EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to form the final compound.
  4. Final Modifications: Additional modifications involve introducing various substituents to optimize receptor selectivity and potency .
Molecular Structure Analysis

Structure and Data

The molecular structure of D3R/MOR antagonist 1 features a complex arrangement designed to facilitate binding at both the D3R orthosteric binding site and the MOR secondary binding pocket. The compound typically exhibits a pharmacophore that includes:

  • An aromatic group that fills the orthosteric binding site.
  • A basic cyclic amine that engages in hydrogen bonding.
  • A flexible linker connecting multiple aromatic components.

The structural data indicate that this configuration allows for enhanced interaction with both receptors, potentially improving therapeutic efficacy .

Chemical Reactions Analysis

Reactions and Technical Details

D3R/MOR antagonist 1 participates in several key chemical reactions during its synthesis:

  • Deprotection Reactions: Involves removing protective groups from intermediates using reagents like hydrazine.
  • Reductive Amination: This reaction is critical for forming stable amine bonds within the compound's structure.
  • Oxidation Steps: Certain intermediates are oxidized using reagents like Dess-Martin periodinane to introduce functional groups necessary for activity.

These reactions are carefully optimized to ensure high yields and purity of the final product, which is essential for subsequent biological testing .

Mechanism of Action

Process and Data

The mechanism of action for D3R/MOR antagonist 1 involves dual modulation of neurotransmitter systems:

  • Dopamine D3 Receptor Antagonism: By blocking D3R, the compound may reduce cravings and withdrawal symptoms associated with opioid dependence.
  • Mu-Opioid Receptor Agonism: Simultaneously activating MOR can provide analgesic effects without the full addictive potential typical of traditional opioids.

This dual action is thought to create a balanced effect, potentially reducing the risk of addiction while still managing pain effectively .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical properties of D3R/MOR antagonist 1 include:

  • Molecular Weight: Approximately 500 g/mol, indicative of its complex structure.
  • Solubility: Generally soluble in organic solvents, with variable solubility in aqueous solutions depending on pH.
  • Stability: The compound exhibits stability under standard laboratory conditions but may require specific storage conditions to maintain integrity.

Chemical properties include:

  • pKa Values: Indicative of its ionization state at physiological pH, affecting its bioavailability.
  • LogP Values: Reflecting lipophilicity, which is crucial for central nervous system penetration.

These properties are essential for understanding how the compound behaves in biological systems and its potential therapeutic applications .

Applications

Scientific Uses

D3R/MOR antagonist 1 holds promise for several scientific applications:

  • Opioid Use Disorder Treatment: Its dual action could be beneficial in treating opioid dependence by alleviating withdrawal symptoms while minimizing relapse risk.
  • Pain Management: By providing analgesic effects through MOR activation, it could serve as an alternative to traditional opioids.
  • Research Tool: The compound can be utilized in pharmacological studies aimed at understanding receptor interactions and signaling pathways related to addiction and pain modulation.

Properties

Product Name

D3R/MOR antagonist 1

IUPAC Name

1-(2,3-dichlorophenyl)-4-[2-(4-pyridin-2-yloxan-4-yl)ethyl]piperazine

Molecular Formula

C22H27Cl2N3O

Molecular Weight

420.4 g/mol

InChI

InChI=1S/C22H27Cl2N3O/c23-18-4-3-5-19(21(18)24)27-14-12-26(13-15-27)11-7-22(8-16-28-17-9-22)20-6-1-2-10-25-20/h1-6,10H,7-9,11-17H2

InChI Key

CNKXCQYEDYCLBH-UHFFFAOYSA-N

Canonical SMILES

C1COCCC1(CCN2CCN(CC2)C3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=N4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.